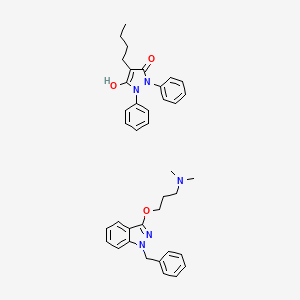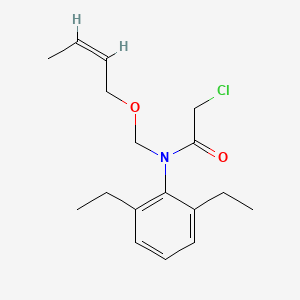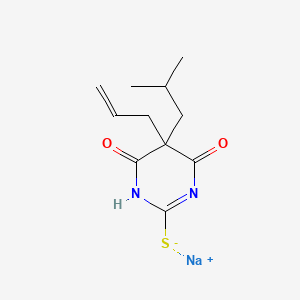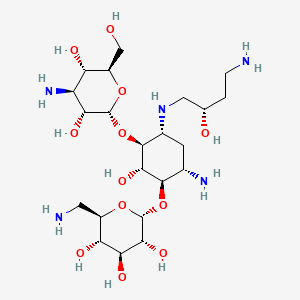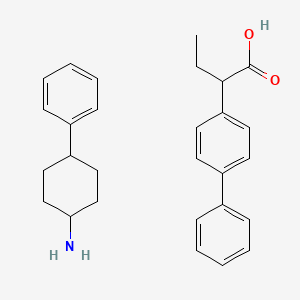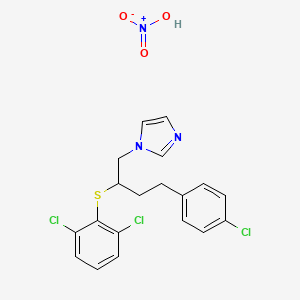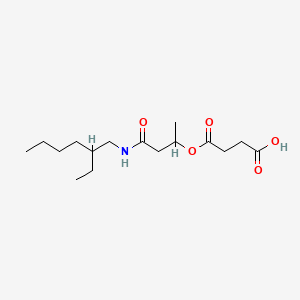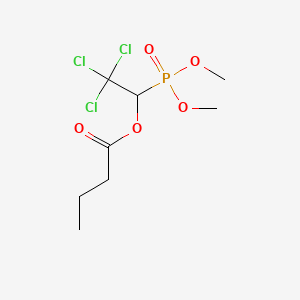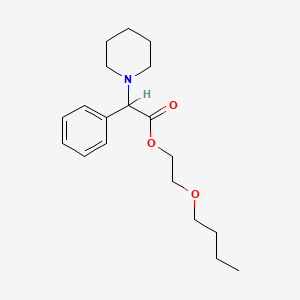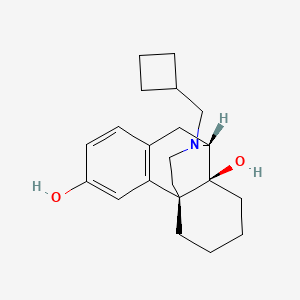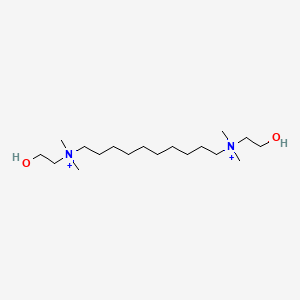
C10-Dichol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long alkyl chain and multiple functional groups, which contribute to its unique chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- typically involves the reaction of decanediamine with ethylene oxide and methyl iodide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents include water or alcohols to dissolve the reactants.
Catalyst: A base such as sodium hydroxide or potassium hydroxide to promote the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Substitution: The quaternary ammonium groups can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield decanediamine and other products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Halides or other nucleophiles for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Substitution: Various substituted ammonium compounds.
Hydrolysis: Decanediamine and ethylene glycol derivatives.
Aplicaciones Científicas De Investigación
1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, cleaning agents, and industrial lubricants.
Mecanismo De Acción
The mechanism of action of 1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- involves its interaction with biological membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function. The molecular targets include cell membranes and various enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N1,N1,N6,N6-Tetrakis (2-hydroxyethyl)adipamide
- Triethylenetetramine
- 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-
Uniqueness
1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- is unique due to its specific combination of a long alkyl chain and multiple quaternary ammonium groups. This structure imparts distinct surfactant properties, making it more effective in disrupting lipid bilayers and solubilizing proteins compared to similar compounds.
Propiedades
Número CAS |
32040-45-2 |
|---|---|
Fórmula molecular |
C18H42N2O22+ |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
2-hydroxyethyl-[10-[2-hydroxyethyl(dimethyl)azaniumyl]decyl]-dimethylazanium |
InChI |
InChI=1S/C18H42N2O2/c1-19(2,15-17-21)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18-22/h21-22H,5-18H2,1-4H3/q+2 |
Clave InChI |
GYPLOIGEEGQIPE-UHFFFAOYSA-N |
SMILES |
C[N+](C)(CCCCCCCCCC[N+](C)(C)CCO)CCO |
SMILES canónico |
C[N+](C)(CCCCCCCCCC[N+](C)(C)CCO)CCO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
C10-Dichol C10-Dichol dibromide decamethylene bis(hydroxyethyl)dimethylammonium bromide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



